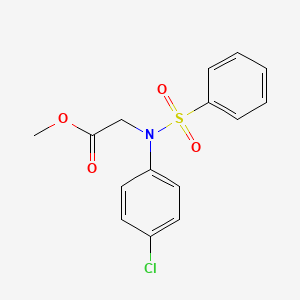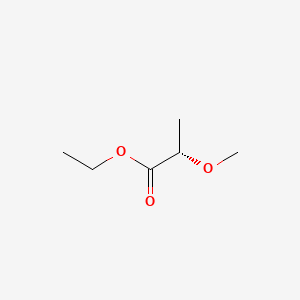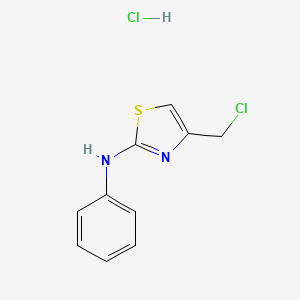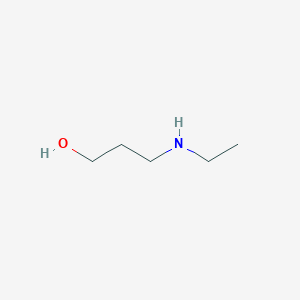
2-Hydroxy-n-(4-methoxyphenyl)benzamide
Übersicht
Beschreibung
2-Hydroxy-N-(4-methoxyphenyl)benzamide is an organic molecular entity . It is used in various applications and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide involves a reaction of p-aminophenol with 2-hydroxy-benzamide in the presence of stannous chloride . The reaction is carried out in ethyl acetate at a controlled stirring rate. After the reaction, the product is precipitated from the solution, separated, and recrystallized from an ethylenediamine solution .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-N-(4-methoxyphenyl)benzamide is represented by the linear formula C14H13NO3 . It has a molecular weight of 243.265 .Physical And Chemical Properties Analysis
2-Hydroxy-N-(4-methoxyphenyl)benzamide is a solid compound . It is white to pale yellow in color . The compound has a melting point of 155 °C .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis and Antioxidant Properties
A study by Demir et al. (2015) investigated the molecular structure of a compound closely related to 2-Hydroxy-n-(4-methoxyphenyl)benzamide, namely 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. The research employed X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation for analysis. It revealed crucial insights into the molecular geometry, vibrational frequencies, electronic properties, and thermodynamic properties of the compound. Furthermore, the compound's antioxidant properties were determined using the DPPH free radical scavenging test, which is significant in the context of its potential biological applications (Demir et al., 2015).
Physico-Chemical Properties in Beta-Adrenolytics
Stankovicová et al. (2014) conducted a study on derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, which are structurally related to 2-Hydroxy-n-(4-methoxyphenyl)benzamide. The research focused on understanding their physico-chemical properties like lipophilicity, surface activity, adsorbability, acidobasic properties, and spectral characteristics in the UV-area. These properties are crucial for explaining the relationship between the structure and biological activity of drugs, particularly in the realm of beta-adrenolytics (Stankovicová et al., 2014).
Corrosion Inhibition Studies
Mishra et al. (2018) explored the application of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, in corrosion inhibition for mild steel in acidic conditions. The study included both computational and experimental analyses, demonstrating how the methoxy substituent enhances the inhibition efficiency. This research provides valuable insights into the potential industrial applications of such compounds in protecting metals against corrosion (Mishra et al., 2018).
Alkaline Hydrolysis Mechanisms
A theoretical analysis by Jin et al. (2011) on the alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide, a compound structurally similar to 2-Hydroxy-n-(4-methoxyphenyl)benzamide, was conducted using density functional theory (DFT). This research is significant in understanding the chemical behavior and reaction mechanisms of such compounds under alkaline conditions, which has implications in various chemical synthesis processes (Jin et al., 2011).
Safety and Hazards
The safety data sheet for 2-Hydroxy-N-(4-methoxyphenyl)benzamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that similar compounds with a hydroxybenzyl backbone modification have been shown to prevent amide bond-mediated side-reactions by installing a removable group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .
Eigenschaften
IUPAC Name |
2-hydroxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPRRFZUWYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962225 | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n-(4-methoxyphenyl)benzamide | |
CAS RN |
42043-11-8 | |
| Record name | N-(4-Methoxyphenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide,2-hydroxy-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042043118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione](/img/structure/B3136571.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)


